Taiwaniaquinone D Taiwaniaquinone D Taiwaniaquinone D is a natural product found in Taiwania cryptomerioides with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1899908
InChI: InChI=1S/C20H24O4/c1-10(2)12-15(22)13-11(9-21)18-19(3,4)7-6-8-20(18,5)14(13)17(24)16(12)23/h9-10,22H,6-8H2,1-5H3/t20-/m1/s1
SMILES:
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol

Taiwaniaquinone D

CAS No.:

Cat. No.: VC1899908

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Taiwaniaquinone D -

Specification

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
IUPAC Name (4aS)-8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehyde
Standard InChI InChI=1S/C20H24O4/c1-10(2)12-15(22)13-11(9-21)18-19(3,4)7-6-8-20(18,5)14(13)17(24)16(12)23/h9-10,22H,6-8H2,1-5H3/t20-/m1/s1
Standard InChI Key RQYVSWXPOCVYOG-HXUWFJFHSA-N
Isomeric SMILES CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3=C2C=O)(C)C)C)O
Canonical SMILES CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C2C=O)(C)C)C)O

Introduction

Chemical Structure and Properties

Taiwaniaquinone D is characterized by its unique 4a-methyltetrahydrofluorene skeleton with a benzylic quaternary stereocenter. The compound has a molecular formula of C20H24O4 and a molecular weight of 328.4 g/mol. The structure contains a functionalized tricyclic core with a hydroxyl group, a para-quinone moiety, an isopropyl substituent, and an aldehyde group arranged in a specific three-dimensional configuration.

Structural Characteristics

The IUPAC name of taiwaniaquinone D is (4aS)-8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehyde. The systematic nomenclature reflects its complex carbon framework with several functional groups. The absolute configuration at the stereocenter is critical for its natural biological activity.

Table 1: Key Chemical Properties of Taiwaniaquinone D

PropertyValue
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Standard InChIInChI=1S/C20H24O4/c1-10(2)12-15(22)13-11(9-21)18-19(3,4)7-6-8-20(18,5)14(13)17(24)16(12)23/h9-10,22H,6-8H2,1-5H3/t20-/m1/s1
Standard InChIKeyRQYVSWXPOCVYOG-HXUWFJFHSA-N
Isomeric SMILESCC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3=C2C=O)(C)C)C)O
Canonical SMILESCC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C2C=O)(C)C)C)O

Spectroscopic Properties

The spectroscopic data of taiwaniaquinone D provides valuable information for structural identification and confirmation. The compound shows characteristic UV absorption maxima and distinctive NMR spectral patterns . The 13C NMR data is particularly valuable for identifying the carbonyl functions, the quaternary carbon centers, and the distinctive functional groups.

Natural Sources and Isolation

Botanical Origin

Taiwaniaquinone D was first isolated from the leaves of Taiwania cryptomerioides, an endemic evergreen species native to Taiwan. This conifer belongs to the Cupressaceae family and is considered a living fossil with a restricted natural distribution. The compound is part of the plant's secondary metabolite profile, likely serving defensive functions against herbivores and pathogens.

Isolation Methods

The isolation of taiwaniaquinone D typically involves sequential extraction of plant material with organic solvents, followed by various chromatographic techniques. Initial extraction is commonly performed with methanol or ethanol, followed by partitioning between water and organic solvents. The compound is then purified using silica gel column chromatography, preparative thin-layer chromatography, and high-performance liquid chromatography .

In a representative isolation procedure, the air-dried leaves of Taiwania cryptomerioides are extracted with methanol, and the concentrated extract is subjected to silica gel column chromatography. Fractions containing taiwaniaquinone D are further purified to obtain the pure compound, typically as an orange amorphous solid .

Biosynthetic Pathways

Proposed Biogenetic Origins

The biosynthesis of taiwaniaquinone D and related taiwaniaquinoids is believed to involve derivation from abietane-type diterpenes through a ring contraction process. Several biosynthetic proposals have been made, with the most prominent ones involving either a pinacol rearrangement, a benzylic acid rearrangement, or a Friedel-Crafts-type cyclization pathway .

B-Ring Contraction Mechanisms

Three main biosynthetic proposals have been suggested for the transformation of abietane precursors to the taiwaniaquinoid skeleton:

  • The pinacol rearrangement of a 6,7-diol derived from 6,7-dehydroferruginol could afford the corresponding cyclopentane carboxaldehyde, a possible precursor to taiwaniaquinone D .

  • A benzylic acid rearrangement of a hydroxydione induced by an intramolecular nucleophilic attack has been experimentally supported by Gademann and colleagues .

  • The transformation of a seco-abietane dialdehyde into standishinal through a Friedel-Crafts-type cyclization has been experimentally corroborated by Node et al. .

Recent synthetic studies have provided experimental support for these proposed biosynthetic pathways, particularly the Friedel-Crafts cyclization approach. The oxidative degradation of the C6-C7 double bond of abietane precursors followed by acid-mediated cyclization appears to be a plausible biogenetic route to taiwaniaquinone D and related compounds .

Total Synthesis Approaches

Numerous synthetic strategies have been developed for the total synthesis of taiwaniaquinone D, reflecting its structural complexity and the challenge of constructing its all-carbon quaternary stereocenter.

Convergent Synthetic Routes

One efficient approach involves a convergent route starting from a hexahydrofluorenone intermediate, which is useful for synthesizing a range of related diterpenoids. This strategy allows for the modular assembly of the tricyclic core with appropriate functional groups in place.

Catalytic and Enantioselective Syntheses

Significant advances have been made in the catalytic, enantioselective synthesis of taiwaniaquinone D. The all-carbon quaternary stereocenter can be constructed by asymmetric conjugate addition catalyzed by a palladium(II) (S)-tert-butylpyridinooxazoline complex . This approach enables high enantioselectivity in the formation of the key stereocenter.

Intramolecular Heck Reaction Strategy

Node and colleagues developed an efficient asymmetric synthesis of taiwaniaquinone D using the intramolecular Heck reaction . This approach allows for the asymmetric synthesis of both (+)- and (-)-taiwaniaquinone D with high stereoselectivity .

Nazarov-Type Cyclization Approach

An innovative approach employing a Lewis acid-catalyzed Nazarov-type cyclization has been reported for the synthesis of taiwaniaquinone D and related compounds . This methodology works under mild conditions using only 2 mol% of metal triflate as catalyst to afford the carbotricyclic core in excellent yield.

Table 2: Key Synthetic Approaches to Taiwaniaquinone D

Synthetic ApproachKey FeaturesYieldReference
Hexahydrofluorenone IntermediateConvergent, modularModerate
Pd-Catalyzed Asymmetric Conjugate AdditionHigh enantioselectivity85% (85% ee)
Intramolecular Heck ReactionAsymmetric synthesis, high stereoselectivityGood
Wolff-Type Ring ContractionDivergent approach to multiple taiwaniaquinoidsGood
Lewis Acid-Catalyzed Nazarov CyclizationMild conditions, excellent yieldExcellent

Recent Research Developments

Recent advances in the chemistry of taiwaniaquinone D include improved synthetic methodologies and more detailed understanding of its structural characteristics.

Synthetic Innovations

  • Catalytic enantioselective formal synthesis with >99% enantiomeric excess

  • Protecting-group-free synthesis strategies

  • Divergent synthetic approaches that allow access to multiple taiwaniaquinoids from common intermediates

Structural Investigations

Advanced spectroscopic and crystallographic studies have provided more detailed insights into the three-dimensional structure of taiwaniaquinone D and its derivatives. X-ray diffraction analysis has been particularly valuable for unambiguous determination of absolute stereochemistry .

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